molecular formula C13H11N3O2 B14158213 N-phenyl-N'-pyridin-3-yloxamide CAS No. 181208-53-7

N-phenyl-N'-pyridin-3-yloxamide

Cat. No.: B14158213
CAS No.: 181208-53-7
M. Wt: 241.24 g/mol
InChI Key: QNHODDLRAOHBDD-UHFFFAOYSA-N
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Description

N-phenyl-N’-pyridin-3-yloxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to one nitrogen atom and a pyridin-3-yl group attached to another nitrogen atom within the oxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

N-phenyl-N’-pyridin-3-yloxamide can be synthesized through several methods. One common approach involves the reaction of pyridin-3-ylamine with phenyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as toluene or dichloromethane, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Another method involves the use of α-bromoketones and 2-aminopyridine. In this approach, N-phenyl-N’-pyridin-3-yloxamide is formed via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) in toluene. The reaction conditions are mild and metal-free, making this method environmentally friendly .

Industrial Production Methods

While specific industrial production methods for N-phenyl-N’-pyridin-3-yloxamide are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method would depend on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N’-pyridin-3-yloxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxamide group into amine derivatives.

    Substitution: The phenyl and pyridin-3-yl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-phenyl-N’-pyridin-3-yloxamide oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-phenyl-N’-pyridin-3-yloxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-phenyl-N’-pyridin-3-yloxamide exerts its effects involves interactions with specific molecular targets. For instance, in antifungal applications, it may inhibit key enzymes or disrupt cellular processes essential for fungal growth . The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

N-phenyl-N’-pyridin-3-yloxamide can be compared with other similar compounds such as:

The uniqueness of N-phenyl-N’-pyridin-3-yloxamide lies in its specific combination of phenyl and pyridin-3-yl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

181208-53-7

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

N-phenyl-N'-pyridin-3-yloxamide

InChI

InChI=1S/C13H11N3O2/c17-12(15-10-5-2-1-3-6-10)13(18)16-11-7-4-8-14-9-11/h1-9H,(H,15,17)(H,16,18)

InChI Key

QNHODDLRAOHBDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NC2=CN=CC=C2

solubility

6.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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